molecular formula C11H8ClFN2O B8502352 2-Chloro-5-(5-fluoropyridin-3-yloxy)benzenamine

2-Chloro-5-(5-fluoropyridin-3-yloxy)benzenamine

Cat. No. B8502352
M. Wt: 238.64 g/mol
InChI Key: MUQYKZZNMKCTDA-UHFFFAOYSA-N
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Patent
US07790756B2

Procedure details

In NMP (15 mL) was placed 3-amino-4-chlorophenol (1.70 g, 11.8 mmol) and potassium t-butoxide (1.40 g, 12.4 mmol) and the mixture was stirred overnight at RT. The dark solution was treated with the 3,5-difluoropyridine (2.73 g, 23.7 mmol) and powdered potassium carbonate (818 mg, 5.92 mmol) and the mixture was then warmed to 80° C. and stirred for 24 h. The resulting black mixture was cooled to RT, diluted with brine (100 mL) and extracted with ethyl acetate (3×50 mL). The combined ethyl acetate extracts were washed with saturated sodium bicarbonate (50 mL), water (50 mL) and brine (50 mL), dried (Na2SO4), concentrated in vacuo and purified via column chromatography to yield 2-chloro-5-(5-fluoropyridin-3-yloxy)benzenamine as a thick oil which was used without further purification. 1H-NMR (DMSO-d6): δ 5.57 (br s, 2H), 6.26-6.30 (dd, 1H), 6.50 (s, 1H), 7.19-7.22 (m, 1H), 7.45-7.50 (m, 1H), 8.26 (s, 1H), 8.39 (s, 1H). MS (ESI) m/z: 239.0 (M+H+).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
2.73 g
Type
reactant
Reaction Step Three
Quantity
818 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[Cl:8].CC(C)([O-])C.[K+].[F:16][C:17]1[CH:18]=[N:19][CH:20]=[C:21](F)[CH:22]=1.C(=O)([O-])[O-].[K+].[K+]>CN1C(=O)CCC1.[Cl-].[Na+].O>[Cl:8][C:7]1[CH:6]=[CH:5][C:4]([O:9][C:21]2[CH:20]=[N:19][CH:18]=[C:17]([F:16])[CH:22]=2)=[CH:3][C:2]=1[NH2:1] |f:1.2,4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
NC=1C=C(C=CC1Cl)O
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
2.73 g
Type
reactant
Smiles
FC=1C=NC=C(C1)F
Name
Quantity
818 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Five
Name
brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then warmed to 80° C.
STIRRING
Type
STIRRING
Details
stirred for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting black mixture was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed with saturated sodium bicarbonate (50 mL), water (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified via column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)OC=1C=NC=C(C1)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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